molecular formula C12H16BNO2 B2403670 [4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid CAS No. 2377587-36-3

[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid

Cat. No.: B2403670
CAS No.: 2377587-36-3
M. Wt: 217.08
InChI Key: PVAMJYLSYOSSAL-UHFFFAOYSA-N
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Description

“[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid” is a chemical compound with a molecular weight of 217.08 . Its IUPAC name is (4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenyl)boronic acid .


Synthesis Analysis

The synthesis of boronic acids and their derivatives is a topic of significant interest in organic chemistry. One method involves the catalytic protodeboronation of pinacol boronic esters . This process is not well developed, but it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16BNO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-6,15-16H,7-9H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Chemical Reactions Analysis

Boronic acids, such as this compound, are highly valuable building blocks in organic synthesis . They can undergo a variety of reactions, including protodeboronation . In one study, a radical approach was used for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 217.08 . More specific physical and chemical properties, such as melting point or solubility, were not found in the search results.

Scientific Research Applications

Synthesis and Molecular Structure

4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenylboronic acid has been utilized in the synthesis of various molecular compounds. For example, its use in the synthesis of phosphorescent ligands through Suzuki coupling reactions has been documented, demonstrating its utility in creating materials with specific light-absorbing and emitting properties (Gao Xi-cun, 2010). Additionally, this compound has been involved in the synthesis of pyridine and fused pyridine derivatives, highlighting its role in forming complex organic structures (S. A. Al-Issa, 2012).

Catalytic Applications

Its application extends to catalysis, particularly in Suzuki-Miyaura reactions, where it acts as a ligand for palladium complexes, facilitating the coupling of aryl bromides with phenylboronic acid (E. Amadio et al., 2012). This showcases its potential in creating new chemical compounds, especially in organic synthesis.

Material Science and Nanotechnology

In material science, 4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenylboronic acid contributes to the self-assembly and exfoliation of molecular solids. Its ability to form B–N bonds and O–H···O bonds has been exploited to create materials that can be exfoliated to thinner sheets, a feature valuable in nanotechnology and materials engineering (L. Fornasari et al., 2018).

Biomedical Applications

In the biomedical field, phenylboronic acid functionalized derivatives, related to 4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenylboronic acid, have been synthesized for specific applications like two-photon imaging of cell surface sialic acids and photodynamic therapy. This highlights its potential in developing novel diagnostic and therapeutic tools (Ting Li, Yang Liu, 2021).

Supramolecular Chemistry

Its role in supramolecular chemistry is noteworthy, especially in the design and synthesis of supramolecular assemblies. The ability to form hydrogen bonds and interact with other molecular entities opens up possibilities in creating complex molecular architectures (V. Pedireddi, N. Seethalekshmi, 2004).

Future Directions

The future directions for this compound could involve further development of the protodeboronation process . This could potentially expand its utility in organic synthesis and lead to new transformations.

Properties

IUPAC Name

[4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-6,15-16H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAMJYLSYOSSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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